molecular formula C17H26N2O3 B15314322 tert-butylN-{[4-(4-hydroxypiperidin-1-yl)phenyl]methyl}carbamate

tert-butylN-{[4-(4-hydroxypiperidin-1-yl)phenyl]methyl}carbamate

Katalognummer: B15314322
Molekulargewicht: 306.4 g/mol
InChI-Schlüssel: PEIVOOBWZIXWPU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl N-{[4-(4-hydroxypiperidin-1-yl)phenyl]methyl}carbamate is a chemical compound with the molecular formula C16H26N2O3. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a piperidine ring, a phenyl group, and a carbamate moiety, making it a versatile molecule for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{[4-(4-hydroxypiperidin-1-yl)phenyl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with a suitable piperidine derivative. One common method involves the use of tert-butyl ((4-hydroxypiperidin-4-yl)methyl)carbamate as a starting material. This compound is reacted with a phenyl derivative under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of tert-butyl N-{[4-(4-hydroxypiperidin-1-yl)phenyl]methyl}carbamate often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl N-{[4-(4-hydroxypiperidin-1-yl)phenyl]methyl}carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can produce a wide range of substituted phenyl derivatives .

Wissenschaftliche Forschungsanwendungen

Tert-butyl N-{[4-(4-hydroxypiperidin-1-yl)phenyl]methyl}carbamate has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of tert-butyl N-{[4-(4-hydroxypiperidin-1-yl)phenyl]methyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some similar compounds include:

Uniqueness

Tert-butyl N-{[4-(4-hydroxypiperidin-1-yl)phenyl]methyl}carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields of research, making it a valuable compound for scientific studies .

Eigenschaften

Molekularformel

C17H26N2O3

Molekulargewicht

306.4 g/mol

IUPAC-Name

tert-butyl N-[[4-(4-hydroxypiperidin-1-yl)phenyl]methyl]carbamate

InChI

InChI=1S/C17H26N2O3/c1-17(2,3)22-16(21)18-12-13-4-6-14(7-5-13)19-10-8-15(20)9-11-19/h4-7,15,20H,8-12H2,1-3H3,(H,18,21)

InChI-Schlüssel

PEIVOOBWZIXWPU-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)N2CCC(CC2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.